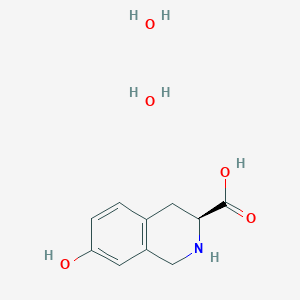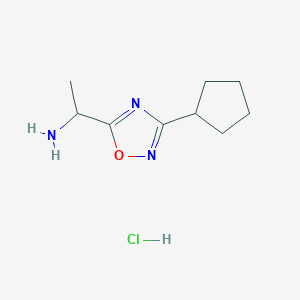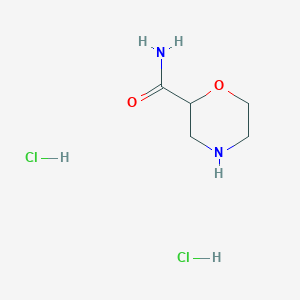![molecular formula C13H19Cl2NO B1426390 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220029-48-0](/img/structure/B1426390.png)
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride (3-CEPMHCl) is an organic compound with a molecular formula of C13H19Cl2NO. It is classified as a pyrrolidine derivative and is a member of the heterocyclic family of compounds. This compound is used as a starting material in the synthesis of various compounds, including drugs, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Related Compounds : The synthesis of pyrrolidine derivatives, which are related to 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride, is a significant area of research. For example, Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Biological and Industrial Applications : Pyrrolidines show biological effects and are used in medicine, as well as in industry as dyes or agrochemical substances. Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines in [3+2] cycloaddition reactions, highlighting their potential for diverse applications (Żmigrodzka et al., 2022).
Characterization and Reactivity Study : Studies like that of Murthy et al. (2017) focus on the detailed synthesis and characterization of pyrrolidine derivatives, including their stability, molecular properties, and potential for drug development (Murthy et al., 2017).
Development of Novel Synthesis Methods : Research by Dawadi and Lugtenburg (2011) and Devi and Perumal (2006) exemplifies the development of novel synthesis methods for pyrrolidine derivatives, which can be used to access a wide array of pyrrole systems potentially relevant to medicinal chemistry (Dawadi & Lugtenburg, 2011), (Devi & Perumal, 2006).
Potential in Non-Linear Optics and Other Fields : Studies also focus on the potential use of pyrrolidine derivatives in fields like non-linear optics. This is exemplified by the work of Zhu et al. (2003) on phosphine-catalyzed annulations to synthesize highly functionalized tetrahydropyridines, indicating broader applications in chemical synthesis (Zhu et al., 2003).
Exploration of Antioxidant and Antimicrobial Properties : The exploration of the antioxidant and antimicrobial properties of pyrrolidine derivatives is a significant area of research. For example, Tumosienė et al. (2019) synthesized novel pyrrolidine-3-carboxylic acid derivatives and tested their antioxidant activity, revealing potential biomedical applications (Tumosienė et al., 2019).
Propiedades
IUPAC Name |
3-[(4-chloro-2-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-11-7-12(14)3-4-13(11)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAENSDPRHZGINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)

![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426318.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426319.png)
![3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426320.png)
![2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426324.png)
![3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426325.png)



amine](/img/structure/B1426330.png)